1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions and coupling methods that introduce sulfonyl and phenyl groups into the piperazine backbone. For instance, compounds with similar structures have been synthesized through reactions involving sulfonyl chlorides and amino-substituted piperazines under controlled conditions to achieve high selectivity and yield.Molecular Structure Analysis
Crystal structure studies and density functional theory (DFT) calculations play a crucial role in understanding the molecular geometry, electronic structure, and intermolecular interactions of such compounds. For example, related piperazine derivatives have been characterized by X-ray crystallography, revealing significant insights into their molecular conformations and the nature of their hydrogen bonding and π-π stacking interactions, which can influence their biological activity and solubility.Chemical Reactions Analysis
The compound “1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine” may be involved in various chemical reactions. For instance, protodeboronation of pinacol boronic esters is a valuable transformation that has been applied to methoxy protected compounds .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C10H12F2N2O2S, and its molecular weight is 262.28 g/mol .Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-25-15-4-2-3-14(11-15)13-21-7-9-22(10-8-21)26(23,24)16-5-6-17(19)18(20)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOCOKXCEJVPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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